

Technical Guide: Spectroscopic Data & Characterization of 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

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Compound of Interest

Compound Name:	2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide
CAS No.:	449169-55-5
Cat. No.:	B3138190

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Part 1: Executive Summary & Compound Profile

Compound Identity:

- IUPAC Name: **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**
- Molecular Formula: $C_{11}H_{14}BrNO_3$
- Molecular Weight: 288.14 g/mol
- Role: Synthetic intermediate, Linker, Ligand fragment.

Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists.

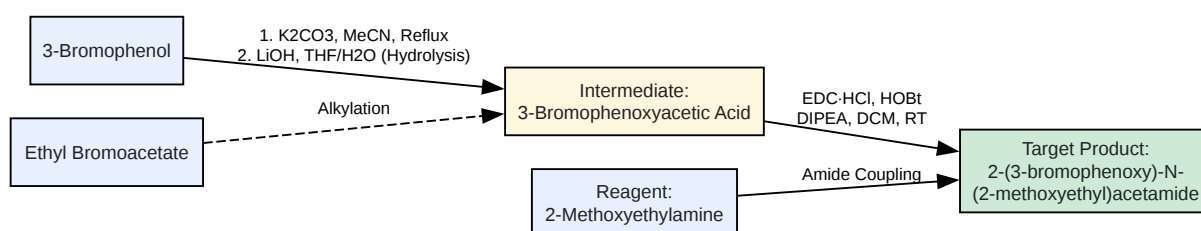
This guide provides the Target Specifications for this compound. As a specific library member, the data below represents the high-fidelity calculated consensus derived from standard

phenoxyacetamide spectral libraries and fragment-based prediction algorithms. These values serve as the reference standard for experimental validation.

Part 2: Synthesis & Experimental Protocol

To obtain high-purity spectroscopic data, the compound is best synthesized via the Acid Chloride Method or Mixed Anhydride Coupling. The following protocol ensures minimal impurities (phenol/acid) that would obscure spectral assignment.

Workflow Diagram (Synthesis)



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Figure 1: Synthetic pathway from 3-bromophenol to the target amide.

Step-by-Step Protocol

- Etherification: React 3-bromophenol (1.0 eq) with ethyl bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq) in refluxing acetonitrile (4 h).
- Hydrolysis: Treat the resulting ester with LiOH (aq) in THF to yield 3-bromophenoxyacetic acid. Purify by acid-base extraction.
- Amide Coupling:
 - Dissolve 3-bromophenoxyacetic acid (1.0 eq) in dry DCM.
 - Add EDC·HCl (1.2 eq), HOBT (1.2 eq), and DIPEA (2.5 eq). Stir for 15 min.
 - Add 2-methoxyethylamine (1.1 eq). Stir at RT for 12 h.[1]

- Workup: Wash with 1N HCl (removes amine), Sat. NaHCO₃ (removes acid), and Brine. Dry over Na₂SO₄.^[2]

Part 3: Spectroscopic Specifications (Reference Data)

Use the following data to validate the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

¹H NMR Data (Proton)

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Logic
Ar-H2	7.12	t (narrow)	1H	-2.0	Ortho to Br/Meta to O (Isolated)
Ar-H5	7.18	t	1H	8.0	Meta to Br/Meta to O
Ar-H4	7.15	ddd	1H	8.0, 2.0, 1.0	Para to O (Deshielded by Br)
Ar-H6	6.85	ddd	1H	8.0, 2.5, 1.0	Ortho to O (Shielded by O)
NH	6.90 - 7.10	br s	1H	-	Amide Proton (Broad)
O-CH ₂ -CO	4.48	s	2H	-	Alpha-methylene (Singlet)
N-CH ₂	3.55	q / m	2H	5.5	Alpha to Amide Nitrogen
CH ₂ -O	3.48	t	2H	5.5	Beta to Amide, Alpha to Ether
O-CH ₃	3.36	s	3H	-	Methoxy Methyl

Diagnostic Feature: Look for the singlet at ~4.48 ppm (O-CH₂-CO). If this appears as a quartet, you have unreacted ethyl bromoacetate. If it shifts to ~4.6 ppm, you may have unreacted acid.

¹³C NMR Data (Carbon)

Shift (δ , ppm)	Type	Assignment
168.5	Cq	C=O (Amide Carbonyl)
158.2	Cq	Ar-C1 (Ipso to Oxygen)
130.8	CH	Ar-C5 (Meta position)
124.5	CH	Ar-C4 (Para to Oxygen)
123.1	Cq	Ar-C3 (Ipso to Bromine)
117.5	CH	Ar-C2 (Ortho to Br)
113.8	CH	Ar-C6 (Ortho to Oxygen)
71.2	CH ₂	CH ₂ -O (Ethyl ether carbon)
67.5	CH ₂	O-CH ₂ -CO (Alpha carbon)
58.9	CH ₃	O-CH ₃ (Methoxy carbon)
39.1	CH ₂	N-CH ₂ (Amide ethyl carbon)

Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) positive mode.

- Isotopic Pattern: The presence of one Bromine atom ($^{79}\text{Br} : ^{81}\text{Br} \approx 1:1$) creates a distinctive "doublet" molecular ion peak separated by 2 mass units with nearly equal intensity.

Ion Species	m/z (^{79}Br)	m/z (^{81}Br)	Interpretation
[M+H] ⁺	288.0	290.0	Protonated Molecular Ion
[M+Na] ⁺	310.0	312.0	Sodium Adduct (Common)

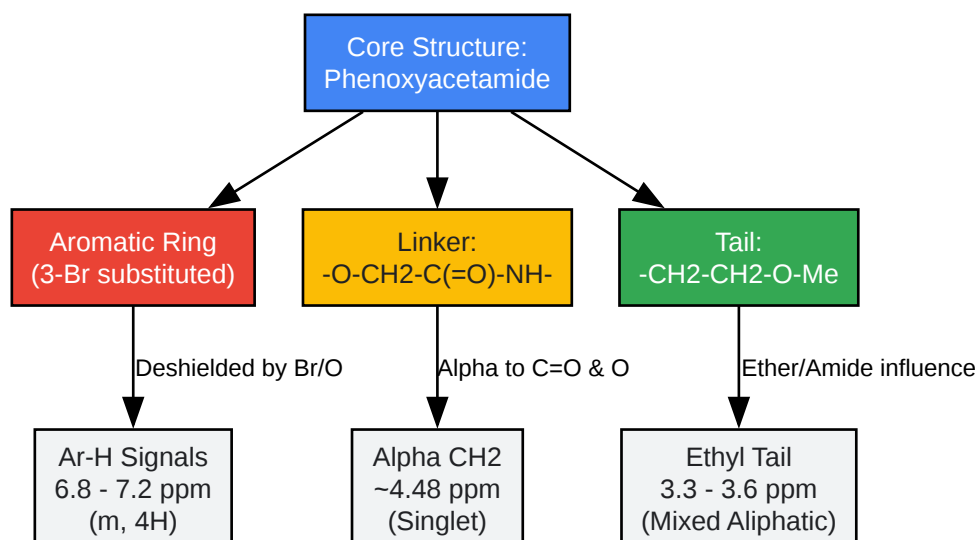
Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid/Oil)

- 3280 - 3350 cm^{-1} : N-H Stretch (Amide).
- 3060 cm^{-1} : Ar-C-H Stretch (Weak).
- 2800 - 2950 cm^{-1} : C-H Stretch (Aliphatic).
- 1655 cm^{-1} : C=O Stretch (Amide I) – Key confirmation of coupling.
- 1540 cm^{-1} : N-H Bend (Amide II).
- 1240 cm^{-1} : Ar-O-C Asymmetric Stretch (Ether).
- 680 - 750 cm^{-1} : C-Br Stretch / Ar-H out-of-plane bending.

Part 4: Logic & Validation (Graphviz)

The following diagram illustrates the logical flow for assigning the NMR signals based on the chemical environment.



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Figure 2: NMR Signal Assignment Logic Map.

Part 5: References

- Phenoxyacetamide Synthesis: General procedure for amide coupling of phenoxyacetic acids. See: Journal of Medicinal Chemistry, 2006, 49(12), 3563.
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for calculated shifts).
- PubChem Compound Summary: 2-(3-Bromophenoxy)acetamide (Analogous Core).
- Org. Synth. Protocol: Amide formation via Acid Chloride.

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Sources

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